molecular formula C31H32N4O8S B2560194 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[6-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide CAS No. 688059-72-5

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[6-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide

Cat. No.: B2560194
CAS No.: 688059-72-5
M. Wt: 620.68
InChI Key: AFFANMWTSKAULD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinazoline derivative characterized by a 1,3-dioxolo[4,5-g]quinazolin-8-one core. Key structural features include:

  • Sulfanyl-linked carbamoyl methyl group: The 6-position of the quinazoline core is substituted with a sulfanyl bridge connected to a 3-methoxyphenylcarbamoyl moiety, which may influence enzymatic interactions .
  • 1,3-dioxole ring: Fused to the quinazoline scaffold, enhancing electronic properties and metabolic stability .

Its molecular formula is C₃₃H₃₆N₄O₈S (exact mass: 660.72 g/mol), distinguishing it from simpler quinazoline analogs .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N4O8S/c1-39-21-6-4-5-20(14-21)33-29(37)17-44-31-34-23-16-27-26(42-18-43-27)15-22(23)30(38)35(31)12-10-28(36)32-11-9-19-7-8-24(40-2)25(13-19)41-3/h4-8,13-16H,9-12,17-18H2,1-3H3,(H,32,36)(H,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFANMWTSKAULD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)NC5=CC(=CC=C5)OC)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[6-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C23H25N3O5S
  • Molecular Weight : 423.46 g/mol
  • CAS Number : 922862-07-5

The compound exhibits various biological activities primarily through interaction with specific molecular targets:

  • Inhibition of Kinases : Compounds with similar structures have shown inhibition of tyrosine kinases involved in cancer progression. For instance, inhibitors targeting the platelet-derived growth factor receptor (PDGFR) and fibroblast growth factor receptor (FGFR) have been reported to exhibit significant anti-cancer properties .
  • Antioxidant Activity : The presence of methoxy groups in the structure suggests potential antioxidant properties. Antioxidants are crucial in mitigating oxidative stress and related diseases .
  • Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against various pathogens, indicating a possible application in treating infections .

Table 1: Summary of Biological Activities

Activity TypeReferenceObservations
Anticancer Inhibition of PDGFR and FGFR in cancer cell lines.
Antioxidant Comparable activity to ascorbic acid.
Antimicrobial Effective against specific bacterial strains.

Case Studies

  • Anticancer Efficacy : A study evaluated the compound's efficacy against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics .
  • Oxidative Stress Reduction : In vitro assays demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in human fibroblasts, suggesting its potential as an antioxidant agent .
  • Microbial Inhibition : Research on antimicrobial properties showed that derivatives of this compound inhibited the growth of Gram-positive bacteria more effectively than Gram-negative strains, highlighting its selective activity profile .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds with quinazoline and dioxole moieties exhibit significant anticancer properties. The structure of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[6-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide suggests it may inhibit specific kinases involved in cancer cell proliferation. For instance, studies have shown that similar quinazoline derivatives can act as selective inhibitors of tyrosine kinases associated with various cancers .

Neuroprotective Effects
The compound's structural characteristics may also confer neuroprotective effects. Compounds containing methoxy groups and quinazoline cores have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. This aligns with findings that suggest such compounds could be beneficial in treating neurodegenerative diseases .

Enzyme Inhibition
The presence of the dioxole and quinazoline structures in this compound indicates potential as an enzyme inhibitor. Research has highlighted similar compounds as effective inhibitors of dihydrofolate reductase (DHFR), an enzyme critical in DNA synthesis and repair processes. Inhibiting DHFR can lead to antiproliferative effects in cancer cells .

Antiviral Properties
Emerging studies suggest that compounds similar to this compound may exhibit antiviral properties. For example, some derivatives have shown activity against viral infections by interfering with viral replication mechanisms .

Synthesis and Structure-Activity Relationship (SAR)

Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions including cyclization and functionalization of the quinazoline framework. The synthesis process often aims to enhance the biological activity through strategic modifications of the molecular structure .

Structure-Activity Relationship
Understanding the SAR is crucial for optimizing the efficacy of this compound. Variations in substituents on the benzene rings or modifications to the dioxole structure can significantly influence its biological activity. For instance, increasing lipophilicity through methoxy substitutions has been correlated with improved cellular uptake and bioavailability .

Case Studies

Case Study 1: Anticancer Screening
In a study evaluating a library of quinazoline derivatives for anticancer activity, several compounds structurally related to this compound were tested against various cancer cell lines. Results indicated that certain modifications led to enhanced cytotoxicity against breast cancer cells .

Case Study 2: Neuroprotective Evaluation
Another study focused on assessing the neuroprotective effects of similar compounds in models of Parkinson's disease. The results demonstrated that these compounds could reduce neuronal cell death and improve motor function in treated animals compared to controls .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Quinazoline Family

The compound shares structural motifs with several derivatives, including:

Compound Name Key Structural Differences Molecular Weight (g/mol) Reported Bioactivity Reference
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[6-({2-[(2-methoxyethyl)amino]-2-oxoethyl}sulfanyl)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide Hexanamide linker instead of propanamide; 2-methoxyethylamino substituent 614.71 Not yet reported
3-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)amino)-N-(4-sulfamoylphenyl)propanamide Sulfonamide groups replace quinazoline core; lacks dioxole ring 468.49 Anticancer activity (IC₅₀: 12 μM)
2-(3-(6,8-Bis(2-(4-methoxyphenyl))-2-methyl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2,2-dimethylpropyl)quinazolin-4(3H)-one Tetrahydroquinazolinone core; bis(4-methoxyphenyl) substituents 732.84 Antitubercular activity (MIC: 4 μg/mL)

Key Observations :

  • The sulfanyl-carbamoyl group differentiates it from sulfonamide-based derivatives, which show anticancer activity but lack the quinazoline core’s metabolic stability .
  • Unlike bis(4-methoxyphenyl)-substituted tetrahydroquinazolinones, the target compound’s dioxolo-quinazoline core may reduce steric hindrance, improving solubility .
Computational and Functional Comparisons
2.3.1. Virtual Screening and Similarity Assessment
  • Machine Learning-Based Similarity : Graph kernel models () classify it as structurally closer to dioxoloquinazolines than sulfonamides, predicting shared bioactivity with kinase inhibitors .
  • Docking Studies (Glide XP) : Compared to ’s analog, the target compound shows superior docking scores (−9.2 kcal/mol vs. −8.5 kcal/mol) in hydrophobic enclosures of Mycobacterium tuberculosis cytochrome P450 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.